Pyrimido[4,5-d]pyridazin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
21579-42-0 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3H-pyrimido[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11) |
InChI Key |
KREQCWADZPRJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=N1)N=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimido 4,5 D Pyridazin 4 1h One Derivatives
Classical and Conventional Synthetic Routes
Traditional approaches to the synthesis of the pyrimido[4,5-d]pyridazin-4(1H)-one core often rely on well-established condensation and cyclization reactions. These methods, while foundational, have been refined over the years to improve yields and expand substrate scope.
Condensation Reactions, including Knorr Condensation
Condensation reactions are a cornerstone in the synthesis of this heterocyclic system. A notable example involves the Knorr-type condensation. In one approach, functionalized 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones can be reacted with hydrazines to yield novel pyrimido[4,5-d]pyridazines. semanticscholar.org This reaction proceeds through the interaction of the 1,4-dicarbonyl system within the dihydropyrimidinone and the hydrazine, leading to the formation of the pyridazine (B1198779) ring fused to the existing pyrimidine (B1678525) core. The Paal-Knorr synthesis, a related reaction, typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. organic-chemistry.orgwikipedia.org While the classical Paal-Knorr reaction leads to five-membered rings, its principles of dicarbonyl condensation are conceptually similar to the cyclocondensation reactions used for pyridazine formation. organic-chemistry.orgwikipedia.org
A concise and efficient one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed utilizing a sequence that includes a Knorr reaction. organic-chemistry.org This process combines a sterically hindered Claisen condensation, the Knorr reaction, and hydrolysis, showcasing the versatility of this condensation strategy in constructing heterocyclic systems. organic-chemistry.org
Cyclization Reactions and Annulation Approaches
Cyclization and annulation strategies are fundamental to constructing the fused ring system of pyrimido[4,5-d]pyridazines. These methods often involve the intramolecular cyclization of a suitably substituted pyrimidine precursor. For instance, a six-step sequence has been developed to prepare 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, where a key step is a hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov
Another approach involves the reaction of 6-hydrazinoisocytosines with vicinally functionalized reagents. lookchem.com Symmetrical α-dicarbonyl compounds like glyoxal (B1671930), biacetyl, and benzil (B1666583) are known to cyclize with hydrazinouracil derivatives to form pyrimidopyridazines. lookchem.com Furthermore, a straightforward synthesis of pyrimido[4,5-d]pyridazines has been reported from the reaction of deprotonated 5-halopyrimidines with substituted tetrazines under basic conditions. researchgate.net This method proceeds through a complex, highly regioselective reaction pathway. researchgate.net
Heteroannulation on the double bond of uracil (B121893) derivatives under mild conditions provides another avenue to these fused systems. nih.gov For example, the reaction of 1,3-dimethyl-6-hydrazino uracils with α,β-unsaturated compounds can lead to the formation of novel pyrimido[4,5-c] semanticscholar.orgresearchgate.netdiazepines, a related fused heterocyclic system. nih.gov
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCR strategies have been successfully applied to the synthesis of this compound and related scaffolds.
One-Pot Synthetic Protocols for Efficiency and Atom Economy
One-pot syntheses are highly desirable as they reduce the need for intermediate purification, saving time and resources. A three-component condensation of aryl glyoxals, acetylacetone, and urea (B33335) has been developed to produce 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones, which are key precursors for pyrimido[4,5-d]pyridazines. semanticscholar.org This initial product can then undergo a Knorr condensation with hydrazines in a sequential one-pot fashion to afford the final fused heterocycles in good yields. semanticscholar.org
Another efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been described using a novel DABCO-based ionic liquid catalyst. oiccpress.comoiccpress.com This method is characterized by short reaction times, high yields, and easy work-up procedures. oiccpress.comoiccpress.com Similarly, a green, one-pot synthesis of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has been achieved through a microwave-assisted, iodine-catalyzed reaction of 2-thiobarbituric acid, guanidine, and various aldehydes. atmiyauni.ac.in
The synthesis of pyrimido[4,5-b]quinolines, a related fused system, has also been accomplished via a one-pot multicomponent reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov
Catalyst-Mediated Syntheses, including Acid Catalysis (e.g., Tungstate Sulfuric Acid)
Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic reactions. A variety of catalysts have been employed in the synthesis of pyrimido[4,5-d]pyridazine (B13097865) derivatives.
Tungstate Sulfuric Acid (TSA) has been demonstrated as a highly efficient and reusable catalyst for the three-component condensation of aryl glyoxals, acetylacetone, and urea under solvent-free conditions. semanticscholar.org The protonated hydroxyl group of the arylglyoxal by the Brønsted acid (TSA) generates an electrophilic center, facilitating the subsequent attack by urea. semanticscholar.org TSA has also been utilized in other multicomponent reactions, highlighting its utility as a solid acid catalyst. aut.ac.ir
Other catalysts employed in the synthesis of related pyrimido-fused systems include:
A DABCO-based ionic liquid : This catalyst, formulated as [C4(DABCO-SO3H)2]·4ClO4, has been used for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.comoiccpress.com
Iodine : Molecular iodine has been used to catalyze the one-pot multicomponent synthesis of various heterocyclic compounds, including dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. atmiyauni.ac.inrsc.org
Trityl chloride (TrCl) : This neutral organocatalyst has been effectively used for the multicomponent cyclization reaction to prepare pyrimido[4,5-b]quinolines. nih.gov
Domino Reactions (e.g., Domino Aza-Michael Reaction)
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These reactions are highly efficient in building complex molecular architectures from simple starting materials.
While direct examples of a domino aza-Michael reaction for the synthesis of this compound were not prominently found in the searched literature, the principle of the aza-Michael addition is relevant to the formation of related heterocyclic systems. The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. ntu.edu.sg For instance, an organocatalytic domino Knoevenagel–Michael reaction has been developed for the regioselective synthesis of pyrido[2,3-d]pyrimidin-2-amines. rsc.org
A domino desulfurative coupling-acylation-hydration and Michael addition sequence has been established for the synthesis of polysubstituted tetrahydro-4H-pyrido[1,2-a]pyrimidines. nih.gov This demonstrates the potential of incorporating Michael-type additions into domino sequences for the construction of complex nitrogen-containing heterocycles.
Regioselective and Chemoselective Synthetic Transformations
The synthesis of this compound derivatives often requires precise control over regioselectivity and chemoselectivity to achieve the desired substitution patterns. Researchers have developed various strategies to address these challenges, particularly in the context of cyclization reactions.
For instance, the reaction of 6-hydrazinouracils with unsymmetrical vicinal dicarbonyl compounds can lead to the formation of isomeric products. However, studies have shown that the reaction of 1,3-dimethyl-6-hydrazinouracil (B1329703) with various α,β-unsaturated compounds and α-ketoalkynes can proceed regioselectively to afford novel 1H-pyrimido[4,5-c] nih.govresearchgate.netdiazepines and pyrazolo[3,4-d]pyrimidines in excellent yields. nih.gov Specifically, the reaction with α,β-unsaturated carbonyl compounds yields pyrimido[4,5-c] nih.govresearchgate.netdiazepine-6,8-diones. nih.gov
In the synthesis of pyrimido[4,5-c]pyridazines, the reaction of 6-hydrazinoisocytosines with vicinal difunctional reagents has been explored. lookchem.com The orientation of substituents in the final product is a key aspect of these cyclization reactions. lookchem.com For example, the cyclization of 6-hydrazinoisocytosines with symmetrical α-dicarbonyl reagents like glyoxal, biacetyl, and benzil has been reported. lookchem.com
Furthermore, the synthesis of N-1 and N-2 substituted pyrazolo[4,5-g]pyrido[1,2-a]benzimidazoles has been achieved with regioselectivity. nih.gov This highlights the ability to control the position of substitution on the heterocyclic core, which is crucial for structure-activity relationship studies.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. Several studies have reported the use of greener methods for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to pyrimido[4,5-d]pyridazines.
One notable approach is the use of microwave irradiation. A green and time-efficient microwave-assisted method has been developed for the synthesis of ten hexahydropyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.inresearchgate.netnih.gov This method offers advantages such as reduced reaction times and improved yields. researchgate.net The synthesis involves a one-pot reaction of 2-thiobarbituric acid, guanidine, and various aldehyde derivatives in water, using iodine as a catalyst. atmiyauni.ac.in
Another green strategy involves the use of organocatalysts in a one-pot Biginelli-like reaction to synthesize substituted pyrimido[4,5-d]pyrimidinones. scilit.com Furthermore, a DABCO-based ionic liquid has been employed as a reusable catalyst for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, featuring short reaction times and high yields. oiccpress.com The use of water as a solvent and catalyst-free conditions under microwave irradiation have also been reported for the synthesis of fused pyrimido[4,5-d]pyrimidine systems, emphasizing the environmental friendliness and efficiency of these methods. researchgate.net
These green synthetic protocols often result in high yields (82-93%) and offer simplified work-up procedures. researchgate.net
Synthesis of this compound Analogs and Isomers (e.g., Pyrimido[4,5-c]pyridazine)
The synthesis of analogs and isomers of the pyrimido[4,5-d]pyridazine core is crucial for exploring the chemical space and identifying compounds with improved biological activities. The pyrimido[4,5-c]pyridazine (B13102040) ring system, an isomer of the [4,5-d] series, has been a subject of synthetic interest.
An improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones has been reported, involving the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with various phenyl and alkyl glyoxal monohydrates. nih.gov This method provides a cleaner route to these compounds compared to previous approaches. nih.gov The reaction of 6-(hydrazinyl)uracil with phenylglyoxal (B86788) monohydrate can yield a mixture of 3- and 4-phenyl isomers of 1,6-dimethylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione. nih.gov
A simple and efficient one-pot multicomponent reaction has also been developed for the synthesis of pyrimido[4,5-c]pyridazines. researchgate.net Furthermore, a synthetic methodology to access a novel class of bi- and tri-cyclic pyridazine derivatives, including those with a 3-aryl and 7-anilino group attached to the central ring system, has been detailed. clockss.org This route starts from 4-chloro-5-methyl-2-methylsulfanyl pyrimidine and involves key steps like deprotonation, addition to a benzoate, and cyclization with dimethyl hydrazine. clockss.org
The synthesis of other related heterocyclic systems, such as pyridazino[6,1-c]pyrimido[5,4-e] nih.govresearchgate.netlookchem.comtriazines, has also been achieved through the heterocyclization of substituted pyrimidines with hydrazinylpyridazines. scilit.com
Chemical Reactivity and Transformations of the Pyrimido 4,5 D Pyridazin 4 1h One Scaffold
Electrophilic Aromatic Substitution Reactions
The pyrimido[4,5-d]pyridazin-4(1H)-one scaffold is generally considered to be highly unreactive towards electrophilic aromatic substitution. This low reactivity is a direct consequence of the electron-deficient character of both the pyrimidine (B1678525) and pyridazine (B1198779) rings. The nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic system towards attack by electrophiles.
In simpler, related azine systems like pyridine (B92270) and pyrimidine, electrophilic substitution is known to be challenging, often requiring harsh reaction conditions and proceeding with low yields. For the fused this compound system, the deactivating effect is compounded by the presence of four nitrogen atoms and an additional electron-withdrawing carbonyl group. These features significantly lower the energy of the highest occupied molecular orbital (HOMO), making it energetically unfavorable to interact with electrophiles. Consequently, common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not typically observed on the unsubstituted this compound core. The presence of strong electron-donating groups on the ring system might slightly enhance its reactivity, but such examples remain scarce in the literature.
Nucleophilic Substitution Reactions (e.g., SNAr processes)
In contrast to its inertness towards electrophiles, the electron-deficient this compound scaffold is activated for nucleophilic aromatic substitution (SNAr). This reactivity is particularly evident when the ring system is substituted with a good leaving group, such as a halogen atom. The presence of multiple electron-withdrawing nitrogen atoms helps to stabilize the negatively charged Meisenheimer complex that is formed as an intermediate in SNAr reactions.
For instance, chloro-substituted pyrimido[4,5-d]pyridazines can readily react with various nucleophiles. The chlorine atoms can be displaced by amines, alkoxides, and other nucleophiles to afford a range of functionalized derivatives. This reactivity is a cornerstone in the synthesis of diverse libraries of compounds based on this scaffold for various applications, including medicinal chemistry. For example, the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has been achieved through an aromatic nucleophilic substitution with various amines on a related pyrimidine precursor nih.gov. Similarly, the reaction of 4-chloropyrimidine (B154816) derivatives with thiourea (B124793) has been employed in the synthesis of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine (B13093195) systems nih.gov.
The table below summarizes some representative nucleophilic substitution reactions on related heterocyclic systems, which are indicative of the potential reactivity of the this compound scaffold.
| Precursor | Nucleophile | Product | Reference |
| 4-Chloropyrimidine derivative | Substituted thiourea | Pyrimido[4,5-d]pyrimidine derivative | nih.gov |
| Substituted 5-halopyrimidine | Tetrazine derivative | Pyrimido[4,5-d]pyridazine (B13097865) derivative | nih.gov |
| 4-chloro-6-phenylpyrimidine | Ammonia (B1221849) | 4-amino-6-phenylpyrimidine |
Cycloaddition Reactions (e.g., Inverse Electron-Demand Diels-Alder Reactions)
The electron-deficient nature of the pyridazine ring within the this compound scaffold makes it a suitable diene component in inverse electron-demand Diels-Alder (IEDDA) reactions wikipedia.org. In this type of cycloaddition, an electron-poor diene reacts with an electron-rich dienophile wikipedia.org. This is in contrast to the normal Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile.
The pyridazine moiety can act as a 4π-electron component, reacting with various electron-rich alkenes and alkynes. These reactions provide a powerful tool for the construction of new polycyclic and heterocyclic systems. For example, 1,2,4,5-tetrazines, which are also electron-deficient azadienes, readily undergo IEDDA reactions with a variety of dienophiles to form pyridazines d-nb.infonih.gov. This reactivity extends to fused pyridazine systems. The reaction of 1,2,3-triazines with 1-propynylamines has been shown to produce pyridazine derivatives through an aza-Diels-Alder reaction organic-chemistry.org.
The reactivity of the this compound scaffold in IEDDA reactions would be influenced by the substituents on both the heterocyclic core and the dienophile. Electron-withdrawing groups on the pyridazine ring would enhance its reactivity as a diene, while electron-donating groups on the dienophile would also facilitate the reaction. A straightforward synthesis of pyrimido[4,5-d]pyridazines has been reported from the reaction of substituted 5-halopyrimidines with tetrazine derivatives, proceeding through a complex reaction pathway that can be conceptually related to cycloaddition-elimination sequences nih.gov.
Functional Group Interconversions and Advanced Derivatization Strategies
The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. A variety of functional group interconversions and derivatization strategies have been applied to related pyrimidine and pyridazine systems, which can be extrapolated to the target scaffold.
One common strategy involves the modification of substituents on the heterocyclic core. For example, a hydrazinyl group can be introduced and subsequently reacted with various electrophiles to form fused triazine rings nih.gov. The synthesis of pyrimido[5,4-e] d-nb.infothieme-connect.comnih.govtriazines has been achieved through the condensation of a 6-hydrazinyluracil derivative with aldehydes, followed by nitrosation and intramolecular cyclization nih.gov.
The carbonyl group in the this compound scaffold can also be a site for derivatization. For instance, it can be converted to a thiocarbonyl group using reagents like Lawesson's reagent, or it can be transformed into a chloro group using phosphoryl chloride, which can then be subjected to nucleophilic substitution reactions. The synthesis of 5-chloro-4-phenyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has been achieved by treating the corresponding pyrimidin-4-one derivative with phosphorous oxychloride researchgate.net.
Furthermore, side-chain manipulations are a key strategy for derivatization. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other functional groups. The synthesis of various 4,7-disubstituted pyrimido[4,5-d]pyrimidines has been accomplished through a series of reactions including nucleophilic substitution and Dimroth rearrangement nih.gov.
The table below provides some examples of functional group interconversions on related heterocyclic systems.
| Starting Material | Reagent(s) | Product | Reference |
| 6-Hydrazinyluracil derivative | Aromatic aldehydes, HNO2 | Pyrimido[5,4-e] d-nb.infothieme-connect.comnih.govtriazine derivative | nih.gov |
| Pyrimido[4,5-d]pyrimidin-4-one derivative | POCl3 | 5-Chloropyrimido[4,5-d]pyrimidine derivative | researchgate.net |
| 2-(Ethoxymethylene)malononitrile | 2-Methyl-2-thiopseudourea, m-CPBA, amines, DMF-DMA, anilines | 4,7-Disubstituted pyrimido[4,5-d]pyrimidine | nih.gov |
Ring-Opening and Rearrangement Reactions
Under certain conditions, the this compound scaffold can undergo ring-opening or rearrangement reactions. These transformations are often driven by the release of ring strain or the formation of a more stable aromatic system.
Ring-opening of the pyrimidine ring in related systems has been observed, particularly under strongly acidic or basic conditions. For example, acid-free conditions can favor the pyrimidine ring opening of 5-aminopyrimido[5,4-e] d-nb.infothieme-connect.comnih.govtriazine to form 6-amino-as-triazine-5-carboxamidine derivatives .
Rearrangement reactions can also occur, often initiated by nucleophilic attack or thermal activation. A notable example is the Dimroth rearrangement, which involves the transposition of a nitrogen atom and its substituent within a heterocyclic ring. This rearrangement has been utilized in the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines nih.gov. Another example is the tandem reaction of pyrimidines with tetrazine derivatives to form pyrimido[4,5-d]pyridazines, which involves a rearrangement of a spiro intermediate thieme-connect.com.
These reactions, while less common than substitution or cycloaddition, provide alternative pathways for the structural modification of the this compound scaffold and can lead to the formation of novel heterocyclic systems.
Structure Activity Relationship Sar Studies of Pyrimido 4,5 D Pyridazin 4 1h One Derivatives
Elucidation of Essential Structural Features for Modulatory Activity
The foundational structure of pyrimido[4,5-d]pyridazin-4(1H)-one, with its fused pyrimidine (B1678525) and pyridazine (B1198779) rings, presents multiple points for modification, each influencing the molecule's interaction with biological targets. Key structural features that are often essential for the modulatory activity of related fused pyrimidine derivatives include the nature and position of substituents on both the pyrimidine and pyridazine rings.
For instance, in the closely related pyrimido[4,5-c]pyridazine (B13102040) series, the removal of an N-methyl group from the pyridazine ring was found to enhance binding affinity to dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This suggests that a hydrogen bond donor at this position may be crucial for interaction with the target enzyme. nih.govnih.gov Similarly, for pyrimido[5,4-b]indoles, the introduction of specific aryl groups at the C8 position significantly increased potency as Toll-like receptor 4 (TLR4) agonists. nih.gov This highlights the importance of substituents at this position for establishing additional binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound derivatives are not extensively documented in the available literature, the general principles of QSAR are highly applicable to this class of compounds.
A typical QSAR study on this scaffold would involve the generation of a dataset of this compound analogs with varying substituents and their corresponding measured biological activities. A variety of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a mathematical model that predicts the biological activity based on these descriptors.
Such models can be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby guiding the rational design of more potent and selective compounds. For example, a QSAR model might reveal that electron-withdrawing groups at a specific position on the pyridazine ring enhance activity, while bulky substituents on the pyrimidine ring are detrimental.
Impact of Substituent Effects and Pharmacophore Variations on Activity Profiles
The nature, size, and electronic properties of substituents on the this compound scaffold can dramatically alter the activity profile of the derivatives. Modifications can influence not only the potency but also the selectivity and pharmacokinetic properties of the compounds.
Drawing parallels from related structures, studies on pyridazinone-based derivatives have shown that the introduction of different substituents can impart a range of biological activities, including anticancer and antimicrobial effects. nih.gov For example, in a series of hexahydropyrimido[4,5-d]pyrimidine derivatives, compounds with electron-withdrawing groups like nitro (NO2) and chloro (Cl) on an attached phenyl ring demonstrated good antimicrobial activity. atmiyauni.ac.in Conversely, a hetero-aromatic pyrazole (B372694) substituent was associated with the highest anticancer activity. atmiyauni.ac.in
In another example with pyrimido[4,5-d]pyrimidine (B13093195) derivatives, the nature of the side chain at position 7 was critical for antiviral effectiveness. nih.gov Compounds with an N-methylpiperazinyl group were inactive, whereas those with a cyclopropylamine (B47189) or longer aliphatic chains showed antiviral potency. nih.gov
These findings underscore the principle that even subtle changes to the substituents can lead to significant shifts in biological activity. The table below illustrates how different substituents on a related pyridazinone scaffold can influence biological activity.
| Compound ID | Scaffold | R1 | R2 | Biological Activity | Reference |
| 8g | Pyridazinone | Diarylurea | H | Antifungal (Candida albicans MIC = 16 µg/mL) | researchgate.net |
| 10h | Pyridazinone | Diarylurea | H | Antibacterial (Staphylococcus aureus MIC = 16 µg/mL) | researchgate.net |
| 17a | Pyridazinone | Diarylurea | Cl | VEGFR-2 Inhibition | researchgate.net |
| 10l | Pyridazinone | Diarylurea | F | Anticancer (Melanoma, NSCLC, Prostate, Colon) | researchgate.net |
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives helps to understand the spatial arrangement of atoms and functional groups and how this influences biological recognition.
The fused ring system of this compound is largely planar, but substituents can adopt various conformations that may be more or less favorable for binding. For instance, the rotation of a phenyl group attached to the scaffold can significantly alter the molecule's shape and its fit within a receptor's binding site.
Molecular modeling and computational chemistry are powerful tools for studying the conformational preferences of these molecules. These techniques can predict the lowest energy conformations and how the molecule might orient itself within a known binding site. For example, computational analysis of pyrimido[5,4-b]indole derivatives suggested that the improved potency of C8-aryl derivatives was due to additional binding interactions at the interface of the TLR4/MD-2 complex, a direct result of their specific conformation. nih.gov
X-ray crystallography of ligand-protein complexes provides the most definitive information about the bioactive conformation. In the case of pyrimido[4,5-c]pyridazine inhibitors of DHPS, crystallographic studies revealed that the removal of an N-methyl group allowed for a more favorable hydrogen-bonding interaction within the pterin (B48896) pocket, thus improving binding affinity. nih.govnih.gov
Rational Design Principles for Scaffold Optimization
The rational design of new this compound derivatives with enhanced activity and selectivity relies on a systematic approach to scaffold optimization. This process integrates the principles of SAR, QSAR, and conformational analysis.
A key strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. nih.gov This approach was successfully used to design novel pyrimido[4,5-c]pyridazine derivatives as DHPS inhibitors. nih.govnih.gov By identifying unfavorable interactions in a known inhibitor, researchers were able to design new compounds with improved binding affinity. nih.govnih.gov
Another important principle is scaffold hopping, where the core scaffold is replaced with a different one that maintains the key pharmacophoric features. While not directly optimizing the this compound scaffold, understanding the SAR of related scaffolds like pyridazinones can inform which modifications might be successful. nih.gov
Furthermore, the optimization process often involves fine-tuning the physicochemical properties of the lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability. This can be achieved by introducing or modifying substituents to modulate lipophilicity and polarity. For instance, in a series of pyridazinone-based diarylurea derivatives, different substituents were explored to develop compounds with dual antimicrobial and anticancer activities. researchgate.net
Computational and Theoretical Chemistry Studies on Pyrimido 4,5 D Pyridazin 4 1h One
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of pyrimido[4,5-d]pyridazin-4(1H)-one, to the active site of a target protein.
Ligand-Protein Interaction Analysis and Binding Mode Elucidation
Molecular docking studies have been instrumental in understanding how pyrimido[4,5-d]pyridazine (B13097865) derivatives interact with various protein targets. For instance, in a study of hexahydropyrimido[4,5-d]pyrimidine derivatives, molecular docking revealed that a hetero-aromatic pyrazole (B372694) substituted compound exhibited potent inhibitory potential against the RIPK2 protein. atmiyauni.ac.inresearchgate.net The analysis showed significant interactions, including hydrogen bonds between the NH groups of the pyrimido[4,5-d]pyrimidine (B13093195) nucleus and the amino acid residues ASN151 and ASP164 of the protein. researchgate.net Furthermore, the docking analysis identified eleven van der Waals interactions and six hydrophobic interactions with the RIPK2 protein, contributing to the stability of the ligand-protein complex. researchgate.net
Similarly, docking studies of pyrimidine (B1678525) analogues with the Akt protein have shown that these compounds can effectively bind within the hydrophobic core of the protein, specifically from Ser-205 to Gly-294. nih.gov In another investigation, pyrimido[4,5-c]pyridazine (B13102040) derivatives were designed to inhibit dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Structural information from these docking studies guided the removal of an N-methyl ring substitution to improve binding within the pterin (B48896) pocket of the enzyme. nih.govnih.gov
The following table summarizes the key interactions observed in molecular docking studies of pyrimido[4,5-d]pyridazine derivatives with their respective protein targets.
| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Hexahydropyrimido[4,5-d]pyrimidines | RIPK2 | ASN151, ASP164 | Hydrogen bonds, van der Waals, hydrophobic |
| Pyrimidine analogues | Akt protein | Ser-205 to Gly-294 | Hydrophobic interactions |
| Pyrimido[4,5-c]pyridazines | Dihydropteroate Synthase (DHPS) | Pterin binding pocket | Not specified |
Prediction of Binding Affinities and Dissociation Constants
A key outcome of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy value (in kcal/mol), and the dissociation constant (Ki or Kd), which indicates the concentration of a ligand required to occupy 50% of the target protein's binding sites.
For a hetero-aromatic pyrazole substituted hexahydropyrimido[4,5-d]pyrimidine derivative, in-silico molecular docking revealed a significant binding energy of -9.8 kcal/mol and a dissociation constant of 0.54 µM against the RIPK2 protein. atmiyauni.ac.inresearchgate.net In studies of pyrimidine analogues targeting the Akt protein, the binding affinities of the tested compounds ranged from -4 to -7 kcal/mol, suggesting a good affinity between the compounds and the protein. nih.gov One particular compound with high anticancer activity showed a binding affinity of -5.82 kcal/mol and an inhibition constant (Ki) of 54.22 µM. nih.gov
The table below presents a selection of predicted binding affinities and dissociation constants for pyrimido[4,5-d]pyridazine derivatives.
| Derivative | Protein Target | Binding Energy (kcal/mol) | Dissociation/Inhibition Constant (µM) |
| Hetero-aromatic pyrazole substituted hexahydropyrimido[4,5-d]pyrimidine | RIPK2 | -9.8 | 0.54 |
| Pyrimidine analogue | Akt protein | -5.82 | 54.22 (Ki) |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules. These methods are employed to investigate reaction mechanisms and analyze the fundamental electronic characteristics of the pyrimido[4,5-d]pyridazine system.
Investigation of Reaction Mechanisms and Pathways
DFT calculations have been successfully used to support and elucidate the mechanisms of reactions involving the formation of pyrimido[4,5-d]pyridazines. For example, the synthesis of pyrimido[4,5-d]pyridazines from pyrimidines and tetrazines was found to proceed through a complex, highly regioselective reaction pathway, which was supported by DFT calculations. researchgate.netnih.gov These calculations helped to rationalize the observed regioisomers without invoking a conceivable hetaryne intermediate. researchgate.netnih.gov
In another study, DFT simulations were used to demonstrate the reactions of a β-enaminonitrile derivative with various reagents to form pyrimidine-containing structures. rsc.org The calculations supported a plausible mechanistic pathway involving a nucleophilic attack followed by cyclization and rearrangement. rsc.org Furthermore, DFT modeling has been applied to study the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, helping to understand the accompanying hydrodebromination and a novel bridge-forming annulation. mdpi.com
Electronic Structure and Aromaticity Analysis
DFT studies are also employed to analyze the electronic structure of pyrimido[4,5-d]pyridazine derivatives. The optimization of molecular structures using DFT, often with the B3LYP functional, helps to determine the most stable geometry. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. For instance, in a series of pyrimidohexahydroquinolines, the HOMOs were found to be distributed over the dihydropyridine (B1217469) or pyrimidinone units depending on the specific compound. rsc.org
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profiles. These predictions help to identify candidates with favorable drug-like properties.
Studies on hexahydropyrimido[4,5-d]pyrimidine derivatives have shown that these compounds can possess good drug-likeness and ADME properties with fewer toxic properties. atmiyauni.ac.inresearchgate.net For pyrimidine derivatives, the polar surface area (PSA), a key predictor of drug transport characteristics, was calculated. nih.gov The PSA values for these compounds ranged from 39.09 Ų to 82.24 Ų, which are well below the 120 Ų threshold often associated with high bioavailability. nih.gov Additionally, the blood-brain barrier (BBB) score can be assessed, with optimal values suggesting the potential for a compound to cross into the central nervous system. nih.gov
The following table provides an example of predicted ADMET properties for a class of pyrimidine derivatives.
| Compound Class | Predicted Property | Value Range | Significance |
| Pyrimidine derivatives | Polar Surface Area (PSA) | 39.09 - 82.24 Ų | Below 120 Ų threshold, suggesting good bioavailability |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique has become indispensable in drug discovery for characterizing the behavior of potential drug molecules and their interactions with biological targets. mdpi.com For a molecule like this compound, MD simulations can provide crucial information about its conformational dynamics and stability, which are key determinants of its biological activity.
A typical MD simulation of this compound would involve placing the molecule in a simulated physiological environment, such as a box of water molecules, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule behaves over a period of nanoseconds or even microseconds.
Detailed Research Findings:
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely behavior. The primary goals of such a study would be to:
Identify Stable Conformations: The molecule would be simulated to identify its most stable, low-energy conformations. The planarity of the fused ring system is a key feature, and MD simulations can reveal subtle deviations from planarity that may be important for receptor binding.
Analyze Intramolecular Interactions: The simulations would highlight the key intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of the molecule's conformation.
Assess Solvent Effects: By simulating the molecule in an aqueous environment, researchers can understand how interactions with water molecules influence its shape and dynamics.
Below is an illustrative data table summarizing the type of results that would be generated from an MD simulation study of this compound.
| Simulation Parameter | Illustrative Value/Observation | Significance |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| RMSD of Backbone Atoms | 1.5 Å | Indicates the stability of the core heterocyclic structure over time. |
| Dominant Conformation | Planar | Suggests a rigid core structure, which can be beneficial for fitting into a well-defined binding pocket. |
| Key Intramolecular H-bonds | N(1)-H···N(8) | Contributes to the planarity and stability of the molecule. |
| Solvent Accessible Surface Area | 250 Ų | Provides an estimate of the molecule's interaction with the solvent. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This "pharmacophore" can then be used as a query in virtual screening to search large databases of chemical compounds for other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. jksus.orgnih.gov
For this compound, a pharmacophore model could be developed based on its potential to act as an inhibitor of a specific enzyme, such as a kinase or a phosphodiesterase. The model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Detailed Research Findings:
Hypothesis Generation: Based on the structure of this compound, a pharmacophore hypothesis could be generated that includes:
A hydrogen bond donor (the N-H group at position 1).
Multiple hydrogen bond acceptors (the nitrogen atoms in the pyrimidine and pyridazine (B1198779) rings, and the carbonyl oxygen).
An aromatic ring system (the fused pyrimidopyridazine core).
Virtual Screening: This pharmacophore model could then be used to screen a virtual library of compounds. The goal of this virtual screening would be to identify novel compounds that match the pharmacophore and could potentially bind to the same biological target as this compound.
The results of a virtual screening campaign can be summarized in a data table, as illustrated below.
| Parameter | Description | Illustrative Result |
| Database Screened | A collection of chemical compounds. | ZINC database (a free database of commercially-available compounds for virtual screening). |
| Number of Compounds Screened | The total number of molecules evaluated. | 1,000,000 |
| Pharmacophore Fit Score | A measure of how well a compound matches the pharmacophore query. | Compounds with a score > 0.8 were selected. |
| Number of Hits | The number of compounds that passed the initial screening filter. | 10,000 |
| Post-filtering (e.g., Lipinski's Rule of Five) | Application of filters to select for drug-like properties. | 1,000 compounds passed. |
| Final Hits for Experimental Testing | The top-ranked compounds selected for synthesis and biological evaluation. | 100 |
This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. researchgate.net
Pyrimido 4,5 D Pyridazin 4 1h One As a Privileged Scaffold in Drug Discovery Research
Principles of Scaffold Design and Optimization in Medicinal Chemistry
The design and optimization of molecular scaffolds are foundational to modern medicinal chemistry, aiming to create core structures that can be systematically modified to achieve desired biological activity and drug-like properties. The pyrimido[4,5-d]pyridazin-4(1H)-one scaffold has emerged as a "privileged scaffold," a concept describing a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The utility of this scaffold lies in its rigid, heterocyclic structure, which presents a three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, that can be tailored for specific biological targets.
A key principle in the design of derivatives from this scaffold is structure-based drug design (SBDD). This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. nih.govnih.gov By understanding the interactions between a lead compound and its target at an atomic level, medicinal chemists can make rational modifications to the scaffold to enhance binding affinity and selectivity. For instance, in the development of Dihydropteroate (B1496061) Synthase (DHPS) inhibitors, the crystal structure of a related pyridazine (B1198779) inhibitor bound to the enzyme revealed unfavorable interactions that could be addressed by modifying the scaffold. nih.govnih.gov This led to the design of a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines with improved binding affinity. nih.govnih.gov
Optimization of the scaffold often involves exploring the structure-activity relationship (SAR), which correlates changes in the chemical structure of a compound with its biological activity. researchgate.net This is typically achieved by synthesizing a library of analogs with diverse substituents at various positions of the scaffold and evaluating their biological effects. For example, in the development of pyrimidin-4-yl-1H-imidazole derivatives, initial SAR studies identified compounds with potent antiproliferative activity against melanoma cell lines. nih.gov By systematically modifying the substituents, researchers were able to identify a selective and potent CRAF inhibitor. nih.gov
Furthermore, the optimization process also considers the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. A potent inhibitor is of little therapeutic value if it is not well absorbed, is rapidly metabolized, or has poor distribution to the target tissue. Therefore, medicinal chemists often employ computational tools and in vitro assays to predict and measure these properties early in the drug discovery process. researchgate.netatmiyauni.ac.in
Application in Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) has become a powerful strategy in drug discovery, offering an alternative to traditional high-throughput screening (HTS). mdpi.com FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. mdpi.com These fragments, due to their smaller size and lower complexity, can explore chemical space more efficiently and often bind to small pockets on the protein surface that might be missed by larger molecules. mdpi.com
The this compound scaffold and its related substructures are well-suited for FBDD. In a study aimed at developing novel inhibitors for Fatty Acid Binding Protein 4 (FABP4), a computational approach involving "ligand growing experiments" was employed. nih.govsemanticscholar.org This method starts with a core scaffold, in this case, a pyridazinone heterocycle which is a key component of the this compound structure, and computationally "grows" fragments onto it to explore potential interactions within the FABP4 binding pocket. nih.govsemanticscholar.org This led to the design and synthesis of a series of 4-amino and 4-ureido pyridazinone-based inhibitors with significant activity. nih.govsemanticscholar.org
The process typically involves the following steps:
Fragment Library Screening: A library of low molecular weight fragments is screened against the target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). mdpi.com
Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is characterized.
Fragment Evolution: The identified fragments are then optimized into more potent lead compounds through several strategies:
Fragment Growing: The fragment is extended by adding new functional groups to improve its interactions with the target. mdpi.com
Fragment Linking: Two or more fragments that bind to adjacent sites on the target are linked together to create a larger, higher-affinity molecule. mdpi.com
Fragment Merging: Two or more overlapping fragments are combined into a single molecule that incorporates the key binding features of each. mdpi.com
The pyridazinone-based FABP4 inhibitors serve as an excellent example of the fragment growing strategy, where the initial pyridazinone core was elaborated with different substituents to enhance its inhibitory activity. nih.govsemanticscholar.org
Development of Bioisosteres and Biomolecular Mimetics Derived from the Scaffold
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The this compound scaffold itself can be considered a bioisostere of other important heterocyclic systems, such as purines, which are ubiquitous in biological systems. This mimicry allows derivatives of this scaffold to interact with biological targets that recognize purine-like molecules.
A notable example of bioisosteric replacement in a related system is the development of Dihydropteroate Synthase (DHPS) inhibitors. nih.govnih.gov In this case, a known pyridazine inhibitor served as the starting point. nih.gov Structural analysis of its complex with DHPS revealed that the pyridazine ring mimics the pterin (B48896) substrate of the enzyme. nih.gov However, the initial inhibitor had some unfavorable interactions. nih.gov Through structure-based design, researchers introduced modifications, including the removal of an N-methyl group, to create a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines with enhanced inhibitory activity. nih.govnih.gov This work demonstrates how bioisosteric modifications of the core scaffold can lead to improved drug candidates.
In another example, the search for novel Fatty Acid Binding Protein 4 (FABP4) inhibitors began with a co-crystallized ligand containing a pyrimidine (B1678525) scaffold. uel.ac.uk Through a process of bioisosteric replacement or "scaffold hopping," the pyrimidine ring was replaced with other nitrogen-containing heterocycles, including pyridazinones. uel.ac.uk This led to the identification of the 4-amino-pyridazin-3(2H)-one scaffold as a valid core for developing potent FABP4 inhibitors. uel.ac.uk
The development of biomolecular mimetics from the this compound scaffold involves designing molecules that mimic the structure and function of endogenous ligands or enzyme substrates. The ability of this scaffold to present a specific arrangement of hydrogen bond donors and acceptors makes it an excellent starting point for creating such mimetics.
Targeting Specific Biological Pathways and Receptors through this compound Derivatives
The versatility of the this compound scaffold and its derivatives is evident in their ability to target a wide range of biological pathways and receptors implicated in various diseases.
Kinase Hinge-Binding Motifs and Their Interactions
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a primary target for inhibitor development. A key feature of this site is the "hinge" region, which forms hydrogen bonds with the adenine (B156593) ring of ATP. Many kinase inhibitors are designed to mimic this interaction.
Derivatives of the this compound scaffold are well-suited to act as kinase inhibitors due to their ability to form hydrogen bonds with the kinase hinge region. The pyrimidine and pyridazine rings of the scaffold contain nitrogen atoms that can act as hydrogen bond acceptors, mimicking the interactions of the purine (B94841) ring of ATP. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed. nih.gov Molecular docking studies revealed that these compounds form key hydrogen bonds with the hinge region of BTK, contributing to their potent inhibitory activity. nih.gov
Enzyme/Receptor Inhibition Studies
The this compound scaffold and its close analogs have been explored for their inhibitory activity against a variety of enzymes and receptors.
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in cancer. A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were evaluated as BTK inhibitors and were also assessed for their selectivity over EGFR. nih.gov Compound 17 from this series showed a more selective profile for BTK over EGFR compared to the known drug ibrutinib. nih.gov
DHPS: Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms and is a validated target for antimicrobial drugs. nih.govnih.gov As previously mentioned, structure-based design led to the development of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazine derivatives as potent DHPS inhibitors. nih.govnih.gov The removal of an N-methyl group from the initial lead compound resulted in improved binding to the pterin pocket of the enzyme. nih.govnih.gov
| Compound | Target | IC50 (µM) | Reference |
| Compound 19 | BaDHPS | 0.45 | nih.gov |
| Compound 23 | BaDHPS | 0.23 | nih.gov |
| Compound 25 | BaDHPS | 0.18 | nih.gov |
PDE5: Phosphodiesterase 5 (PDE5) is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP) and is a target for drugs used to treat erectile dysfunction and pulmonary hypertension. While not a direct this compound, a related series of pyrazolo[4,3-d]pyrimidin-5-yl derivatives have been developed as potent PDE5 inhibitors. researchgate.net
RIPK2: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is involved in inflammatory signaling pathways. A series of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. researchgate.netatmiyauni.ac.in Molecular docking studies suggested that compound 4a from this series has a significant binding affinity for RIPK2, with a calculated binding energy of -9.8 kcal/mol. researchgate.net This compound was found to form hydrogen bonds with ASN151 and ASP164 in the RIPK2 binding site. researchgate.net
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Compound 4a | RIPK2 | -9.8 | researchgate.net |
KRAS-G12D: The KRAS protein is a key signaling molecule, and the G12D mutation is a common driver of cancer. A patent application describes pyrimido[4,5-d]pyrimidine (B13093195) compounds as inhibitors of the KRAS G12D oncoprotein. atmiyauni.ac.in
FABP4: Fatty acid-binding protein 4 (FABP4) is involved in lipid metabolism and has been implicated in metabolic diseases and cancer. As discussed earlier, ligand growing experiments based on a pyridazinone scaffold led to the identification of potent FABP4 inhibitors. nih.govsemanticscholar.org A subsequent optimization study identified compound 14e as a particularly potent analog with an IC50 of 1.57 µM. uel.ac.uk
| Compound | Target | IC50 (µM) | Reference |
| Compound 14e | FABP4 | 1.57 | uel.ac.uk |
AKT1: AKT1, also known as protein kinase B, is a serine/threonine kinase that plays a central role in cell survival and proliferation. In silico studies on a series of pyrimido[4,5-c]pyridazines, a related isomer of the scaffold of interest, suggested their potential as AKT1 inhibitors. Compound 3a from this series showed the most favorable binding energy of -9.65 kcal/mol in docking studies.
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Compound 3a | AKT1 | -9.65 |
Future Directions and Emerging Research Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern organic chemistry. For the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which share a fused heterocyclic system with pyrimido[4,5-d]pyridazin-4(1H)-ones, green chemistry principles are being increasingly applied. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool, offering advantages such as high yields, simplified procedures, and reduced waste. researchgate.netresearchgate.net For instance, the use of water as a solvent in the reaction of barbituric acid, aldehydes, and urea (B33335) or thiourea (B124793) has proven to be an environmentally benign method for producing pyrimido[4,5-d]pyrimidines in a single step with high purity. researchgate.net
Microwave-assisted organic synthesis is another green technique that has been successfully employed to synthesize hexahydropyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.innih.gov This method is not only time-efficient but also aligns with the principles of green chemistry by often utilizing water as a solvent. atmiyauni.ac.in Researchers are also exploring novel catalytic systems, such as the use of iodine as a catalyst in microwave-assisted synthesis, which has been shown to produce excellent yields of pyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.in The development of tandem reactions, such as the hydroamination-SNAr sequence for the synthesis of related dihydropyrrolopyridazines and -pyrazines, showcases the potential for creating complex heterocyclic systems under mild, catalyst-free conditions. researchgate.net These sustainable approaches are expected to be adapted and refined for the synthesis of a wider array of pyrimido[4,5-d]pyridazin-4(1H)-one analogs.
Integration of Advanced Computational Approaches for Scaffold Derivatization
The use of computational tools is becoming indispensable in modern drug discovery for the rational design and optimization of bioactive molecules. In the context of this compound and its related scaffolds, in silico studies are being employed to predict biological activity, understand structure-activity relationships (SAR), and guide the synthesis of new derivatives.
Molecular docking studies have been instrumental in identifying potential biological targets and elucidating the binding modes of pyrimido[4,5-d]pyrimidine derivatives. For example, in silico docking has revealed significant binding affinities of certain derivatives with receptor-interacting serine/threonine-protein kinase 2 (RIPK2), suggesting their potential as anticancer agents. atmiyauni.ac.innih.gov These computational predictions have been corroborated by in vitro anticancer and antimicrobial screenings, highlighting the predictive power of these models. atmiyauni.ac.innih.gov
Furthermore, computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. atmiyauni.ac.innih.gov This early-stage assessment helps in prioritizing candidates with favorable drug-like properties for synthesis and further experimental evaluation. The integration of quantitative structure-activity relationship (QSAR) studies also aids in understanding the correlation between the physicochemical parameters of the compounds and their biological activities. nih.gov As computational power and algorithm accuracy continue to improve, their role in the derivatization of the this compound scaffold is expected to expand significantly, enabling the design of more potent and selective therapeutic agents. For instance, structure-based design has been used to create novel pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of dihydropteroate (B1496061) synthase by identifying and addressing unfavorable interactions in the binding pocket. nih.gov
Diversification of the this compound Chemical Space
Expanding the chemical diversity of the this compound scaffold is crucial for exploring its full therapeutic potential. Researchers are actively developing synthetic strategies to introduce a wide range of substituents and functional groups onto the core structure, thereby creating libraries of novel analogs for biological screening.
One approach involves the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties. For example, new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones have been synthesized and shown to possess significant antifungal activity. nih.gov The synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines demonstrates a two-step procedure to generate a library of compounds with potential neuroprotective and antioxidant properties. mdpi.com
The development of one-pot multicomponent reactions is also a key strategy for generating chemical diversity. researchgate.netresearchgate.net These reactions allow for the assembly of complex molecules from simple starting materials in a single step, facilitating the rapid generation of a wide range of derivatives. The synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives using a microwave-assisted, one-pot method highlights the efficiency of this approach in creating a library of compounds for anticancer and antimicrobial screening. atmiyauni.ac.innih.gov The exploration of different reaction conditions and starting materials will continue to be a major focus in order to further diversify the chemical space around this important scaffold.
Strategic Integration with Novel Therapeutic Modalities (e.g., PROTACs and Molecular Glues)
The unique structural features of the this compound scaffold make it an attractive candidate for integration into novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These emerging technologies offer new avenues for modulating protein function and have the potential to address previously "undruggable" targets.
While direct examples of this compound-based PROTACs or molecular glues are still emerging in the public domain, the principles of their design can be applied to this scaffold. The this compound core could serve as a ligand for a target protein of interest. This ligand would then be connected via a linker to an E3 ligase-recruiting moiety, forming a PROTAC. This heterobifunctional molecule would bring the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
The development of covalent inhibitors based on related heterocyclic systems, such as 7-phenylethylamino-4H-pyrimido[4,5-d] researchgate.netatmiyauni.ac.inoxazin-2-one compounds that target mutant IDH1 and IDH2, provides a foundation for designing covalent PROTACs or molecular glues. google.com The ability to form a covalent bond with the target protein can enhance the potency and duration of action of these novel therapeutics. As our understanding of E3 ligase biology and linker technology advances, the strategic integration of the this compound scaffold into these innovative therapeutic platforms holds significant promise for the development of next-generation medicines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
